chemical structure and properties of Y-33075
chemical structure and properties of Y-33075
An In-depth Technical Guide to Y-33075
Introduction
Y-33075, also known by its synonym Y-39983, is a potent and selective small molecule inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1][2][3][4] Developed as a derivative of the earlier ROCK inhibitor Y-27632, Y-33075 exhibits significantly greater potency.[1][4] Its ability to modulate the ROCK signaling pathway has made it a valuable research tool in various fields, including cell biology, neuroscience, and ophthalmology. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of Y-33075.
Chemical Structure and Physicochemical Properties
Y-33075 is a benzamide derivative with the IUPAC name 4-[(1R)-1-aminoethyl]-N-1H-pyrrolo[2,3-b]pyridin-4-yl-benzamide.[5] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | Y-39983, RKI-983, SNJ-1656 | [1][5][6][7] |
| CAS Number | 199433-58-4 | [1][3][5] |
| Molecular Formula | C₁₆H₁₆N₄O | [1][3][5] |
| Molecular Weight | 280.33 g/mol | [1][3][5] |
| Appearance | White to off-white solid | [1] |
| SMILES | O=C(NC1=C2C(NC=C2)=NC=C1)C3=CC=C(--INVALID-LINK--C)C=C3 | [1][5] |
| Solubility | Soluble in DMSO (50 mg/mL); Insoluble in water | [1][8] |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (2 years), -20°C (1 year) | [1] |
Mechanism of Action and Signaling Pathway
Y-33075 exerts its biological effects primarily through the inhibition of the Rho-associated coiled-coil forming protein kinases, ROCK1 and ROCK2.[9] The RhoA-ROCK pathway is a critical regulator of cell shape, motility, and contraction through its effects on the actin cytoskeleton.[9][10] Upon activation by the small GTPase RhoA, ROCK phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1).[7][11] Phosphorylation of MLC promotes actin-myosin interaction and stress fiber formation, leading to cellular contraction.[10][12] By inhibiting ROCK, Y-33075 prevents these phosphorylation events, resulting in reduced cellular contractility and disassembly of stress fibers.[11]
Quantitative Biological Data
Y-33075 is highly potent against ROCK and shows selectivity over other kinases like Protein Kinase C (PKC) and Calmodulin-dependent protein kinase II (CaMKII).[1][5][13]
Table 1: Kinase Inhibitory Activity
| Target Kinase | IC₅₀ | Reference |
|---|---|---|
| ROCK | 3.6 nM | [1][2][3][13] |
| PKC | 420 nM (0.42 µM) | [1][3][13] |
| CaMKII | 810 nM (0.81 µM) |[1][3][13] |
The functional potency of Y-33075 has been demonstrated in various cellular and tissue-based assays. It is consistently shown to be approximately 10-fold more potent than the related inhibitor, Y-27632.[9][10][14][15]
Table 2: Functional Effects of Y-33075
| Biological Effect | Model System | Observations | Reference |
|---|---|---|---|
| Inhibition of Cell Contraction | Human (TWNT-4) & Murine Hepatic Stellate Cells (HSCs) | Significantly inhibits contraction at concentrations from 100 nM to 10 µM. ~10-fold more potent than Y-27632. | [9][14][15] |
| Reduction of Intraocular Pressure (IOP) | Rabbits & Monkeys | Topical administration (≥0.01%) significantly lowers IOP. | [1][5] |
| Axonal Regeneration | Rat Retinal Ganglion Cells (RGCs) | Increases the number of regenerating axons at 100 µM. | [1][5] |
| Neurite Extension | Retinal Ganglion Cells (RGCs) | Promotes neurite extension at 10 µM. | [1][2] |
| Neuroprotection | Rat Retinal Explants | Significantly improves RGC survival at 50 µM. | [16] |
| Anti-inflammatory Effects | Rat Retinal Explants | Reduces microglial activation and astrogliosis. | [16] |
| Inhibition of Fibrogenesis | Human & Murine HSCs | Reduces expression of fibrotic markers (e.g., Col1a1). | [14][17] |
| Inhibition of Proliferation | Human & Murine HSCs | Decreases proliferation at concentrations of 100 nM and above. |[12][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of key experimental protocols involving Y-33075.
In Vitro Kinase Assays
Objective: To determine the 50% inhibitory concentration (IC₅₀) of Y-33075 against specific kinases.
-
PKC Kinase Assay Protocol:
-
Reaction Mixture: Prepare a 100 µL reaction mixture in 20 mM MOPS buffer (pH 7.5) containing 10 ng/mL PKC, 1 µM [γ-³²P] ATP, 20 µM PKC substrate, 0.1 mg/mL BSA, 10 mM DTT, 10 mM β-glycerophosphate, 50 µM Na₃VO₄, 2 mM CaCl₂, 20 µg/mL phosphatidyl-l-serine, and 10 mM MgCl₂.[1]
-
Inhibitor Addition: Add various concentrations of Y-33075 to the reaction mixture.
-
Incubation: Incubate at room temperature for 30 minutes.[1]
-
Termination & Measurement: The specific method for termination and measurement of incorporated radioactivity (e.g., phosphocellulose filter binding) is required to quantify kinase activity.[1]
-
-
CaMKII Kinase Assay Protocol:
-
Reaction Mixture: Prepare a 100 µL reaction mixture in 20 mM MOPS buffer (pH 7.5) containing 125 U/mL CaMKII, 1 µM [γ-³²P] ATP, 10 µM calmodulin, 20 µM CaMKII substrate, 0.2 mg/mL BSA, 0.5 mM DTT, 0.1 mM β-glycerophosphate, 50 µM Na₃VO₄, 1 mM CaCl₂, and 5 mM MgCl₂.[1]
-
Inhibitor Addition: Add various concentrations of Y-33075.
-
Incubation: Incubate at room temperature for 30 minutes.[1]
-
Termination: Stop the reaction by adding 100 µL of 0.7% phosphoric acid.[1]
-
Measurement: Transfer 160 µL to a Multiscreen-PH plate with a phosphocellulose filter. Wash the filter to remove unbound ATP and measure the radioactivity of the substrate-bound ³²P using a liquid scintillation counter.[1][13]
-
Hepatic Stellate Cell (HSC) Functional Assays
The following workflow was used to assess the effects of Y-33075 on primary murine and human immortalized HSCs.[9][14]
-
Cell Culture and Treatment:
-
Primary HSCs from FVB/NJ mice are isolated via a two-step collagenase/pronase perfusion followed by density gradient centrifugation.[9]
-
Cells (primary or the human TWNT-4 line) are culture-activated on plastic dishes.[9][10]
-
Prior to experiments, cells are serum-starved for 24 hours.[9]
-
Cells are then incubated with Y-33075 (or Y-27632 as a comparator) at concentrations ranging from 10 nM to 10 µM for 24 hours.[9][12]
-
-
Contraction Assay:
-
Western Blotting:
-
Cell lysates are prepared in Laemmli buffer, boiled, and separated on an 8-12% PAGE gel.[14]
-
Proteins are transferred to a PVDF membrane.
-
Blots are blocked and incubated overnight with primary antibodies (e.g., for phosphorylated MLC, total MLC, αSMA, Col1a1).[9][14]
-
After incubation with fluorescently-labeled secondary antibodies, signals are detected using a near-infrared scanner.[14]
-
Summary
Y-33075 is a highly potent and selective ROCK inhibitor that serves as a critical tool for investigating cellular processes regulated by the RhoA/ROCK signaling pathway. With an IC₅₀ in the low nanomolar range, it is significantly more potent than its predecessor, Y-27632.[1][14] Its demonstrated efficacy in reducing cell contraction, promoting axonal regeneration, lowering intraocular pressure, and exerting neuroprotective effects underscores its therapeutic potential and its importance in basic and preclinical research.[1][5][12][16] The detailed protocols and quantitative data provided herein offer a valuable resource for researchers and drug development professionals working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Y-33075 - Nordic Biosite [nordicbiosite.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. abmole.com [abmole.com]
- 9. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
